molecular formula C16H19FN4 B2382439 5-Fluoro-4-methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine CAS No. 2415510-61-9

5-Fluoro-4-methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B2382439
CAS No.: 2415510-61-9
M. Wt: 286.354
InChI Key: FKVOKTMRVACCKL-UHFFFAOYSA-N
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Description

“5-Fluoro-4-methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine” is a pyrimidine derivative . Pyrimidine derivatives have been found to have diverse biological potential, including promising anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .


Synthesis Analysis

The synthesis of such compounds involves complex chemical reactions. For instance, the protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of similar compounds . This process involves a radical approach and is paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, involving a pyrimidine ring fused with a piperazine ring . The compound also contains fluorine and methyl groups .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps. For instance, the protodeboronation of pinacol boronic esters is one such reaction . This reaction involves a radical approach and is paired with a Matteson–CH2–homologation .

Mechanism of Action

The mechanism of action of “5-Fluoro-4-methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine” is believed to involve the inhibition of protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Future Directions

The future directions for “5-Fluoro-4-methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine” could involve further exploration of its anticancer potential . Additionally, the development of more selective and less toxic drugs using similar compounds could be a potential area of research .

Properties

IUPAC Name

5-fluoro-4-methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4/c1-12-4-3-5-14(10-12)20-6-8-21(9-7-20)16-15(17)13(2)18-11-19-16/h3-5,10-11H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVOKTMRVACCKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC=NC(=C3F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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